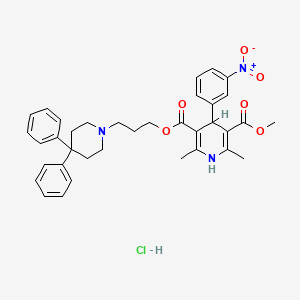

Nisoldipin

Übersicht

Beschreibung

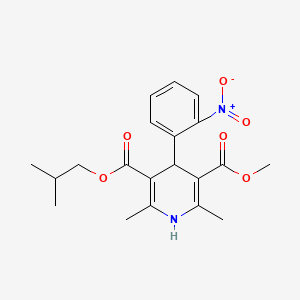

Nisoldipin ist ein pharmazeutisches Medikament, das hauptsächlich zur Behandlung von chronischer Angina pectoris und Bluthochdruck eingesetzt wird. Es gehört zur Klasse der Dihydropyridin-Calciumkanalblocker und ist bekannt für seine selektive Wirkung auf die Herzkranzgefäße . This compound wurde 1975 patentiert und 1990 für die medizinische Anwendung zugelassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation von 2-Nitrobenzaldehyd mit Methylacetoacetat umfasst, gefolgt von Cyclisierungs- und Veresterungsreaktionen. Die wichtigsten Schritte umfassen:

Kondensation: 2-Nitrobenzaldehyd reagiert in Gegenwart einer Base mit Methylacetoacetat zu einem β-Ketoester-Zwischenprodukt.

Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um einen Dihydropyridinring zu bilden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung zur Herstellung von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig Lösungsmitteleindampfungsverfahren und Sprühtrocknung, um amorphe Feststoffdispersionen zu erhalten. Diese Methoden verbessern die Löslichkeit und Bioverfügbarkeit des Arzneimittels. Polymere wie Polyvinylpyrrolidon (PVP) werden verwendet, um die amorphe Form von this compound zu stabilisieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Nitrosophenylpyridin-Analoga oxidiert werden.

Photodegradation: Lichteinwirkung kann zur Bildung von Abbauprodukten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Photodegradation: Lichteinwirkung, insbesondere UV-Licht, kann zum Abbau führen.

Hauptsächlich gebildete Produkte

Oxidationsprodukte: Nitrosophenylpyridin-Analoga.

Photodegradationsprodukte: Verschiedene Abbauprodukte, darunter Nitrosophenylpyridin.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung in Studien zu Calciumkanalblockern verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Calciumkanäle.

Medizin: In klinischen Studien zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen eingesetzt, um die Löslichkeit und Bioverfügbarkeit von Arzneimitteln zu verbessern

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der L-Typ-Calciumkanäle in glatten Gefäßmuskelzellen. Diese Hemmung verhindert den Calcium-Einstrom, was zu einer Vasodilatation und einem verringerten Gefäßwiderstand führt. Die Abnahme des intrazellulären Calciums hemmt die Kontraktionsvorgänge von Herz- und glatten Muskelzellen, was zu einem niedrigeren Blutdruck und einer erhöhten Sauerstoffversorgung des Herzmuskelgewebes führt .

Wissenschaftliche Forschungsanwendungen

Nisoldipine has several scientific research applications:

Chemistry: Used as a model compound in studies of calcium channel blockers.

Biology: Investigated for its effects on cellular calcium channels.

Medicine: Used in clinical trials for hypertension and angina pectoris treatment.

Industry: Employed in the development of pharmaceutical formulations to improve drug solubility and bioavailability

Wirkmechanismus

Target of Action

Nisoldipine, a calcium channel blocker, primarily targets the voltage-gated L-type calcium channels located on vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions into the cells, which is essential for muscle contraction .

Mode of Action

Nisoldipine interacts with its targets by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The inhibition could occur through various mechanisms such as deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

Nisoldipine’s pharmacokinetics are independent of the dose across the clinical dosage range, with plasma concentrations proportional to the dose . Nisoldipine is relatively well absorbed into the systemic circulation with 87% of the radiolabeled drug recovered in urine and feces . Its absolute bioavailability from the controlled-release tablet is only 55%, due to significant first-pass metabolism in the gut and liver .

Result of Action

The molecular and cellular effects of Nisoldipine’s action result in the relaxation of blood vessels, leading to a decrease in systemic blood pressure . This is primarily a consequence of a dose-related decrease of peripheral vascular resistance . While Nisoldipine exhibits a mild diuretic effect, most of the antihypertensive activity is attributed to its effect on peripheral vascular resistance .

Action Environment

The action, efficacy, and stability of Nisoldipine can be influenced by various environmental factors. For instance, substances that induce or inhibit the liver enzyme CYP3A4 can affect the metabolism of Nisoldipine . Inducers such as rifampicin or carbamazepine could reduce the effectiveness of Nisoldipine, while inhibitors such as ketoconazole can increase the amount of Nisoldipine in the body more than 20-fold . Additionally, grapefruit juice also increases Nisoldipine concentrations by inhibiting CYP3A4 .

Biochemische Analyse

Biochemical Properties

Nisoldipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Cellular Effects

Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

Nisoldipine is a calcium channel blocker that selectively inhibits L-type calcium channels . It exerts its effects at the molecular level by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, Nisoldipine has shown to have a long duration of action . The drug exhibits higher potency, longer duration of action, and a higher binding affinity in vitro and in vivo than nifedipine .

Metabolic Pathways

Nisoldipine is highly metabolized, with 5 major urinary metabolites identified . The major biotransformation pathway is the hydroxylation of the isobutyl ester . It is thought to be metabolized principally by CYP isoenzymes .

Subcellular Localization

The subcellular localization of Nisoldipine is not explicitly documented. Given its mechanism of action, it can be inferred that Nisoldipine primarily interacts with the L-type calcium channels located in the cell membrane of vascular smooth muscle cells .

Vorbereitungsmethoden

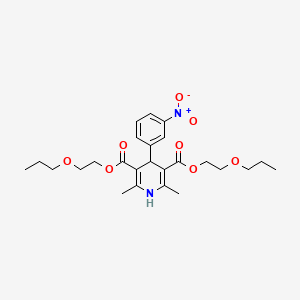

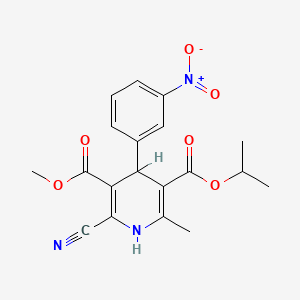

Synthetic Routes and Reaction Conditions

Nisoldipine can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate, followed by cyclization and esterification reactions. The key steps include:

Condensation: 2-nitrobenzaldehyde reacts with methyl acetoacetate in the presence of a base to form a β-keto ester intermediate.

Cyclization: The intermediate undergoes cyclization to form a dihydropyridine ring.

Esterification: The final step involves esterification to produce nisoldipine.

Industrial Production Methods

Industrial production of nisoldipine often involves solvent evaporation techniques and spray drying to achieve amorphous solid dispersions. These methods enhance the solubility and bioavailability of the drug. Polymers such as polyvinylpyrrolidone (PVP) are used to stabilize the amorphous form of nisoldipine .

Analyse Chemischer Reaktionen

Types of Reactions

Nisoldipine undergoes various chemical reactions, including:

Oxidation: Nisoldipine can be oxidized to form nitrosophenylpyridine analogs.

Photodegradation: Exposure to light can lead to the formation of degradation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Photodegradation: Light exposure, especially UV light, can induce degradation.

Major Products Formed

Oxidation Products: Nitrosophenylpyridine analogs.

Photodegradation Products: Various degradation products, including nitrosophenylpyridine.

Vergleich Mit ähnlichen Verbindungen

Nisoldipin wird oft mit anderen Dihydropyridin-Calciumkanalblockern wie Amlodipin und Nifedipin verglichen. Obwohl alle drei Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound einzigartig in seiner höheren Selektivität für die Herzkranzgefäße und seinem spezifischen pharmakokinetischen Profil .

Ähnliche Verbindungen

Amlodipin: Wird für Bluthochdruck und Angina eingesetzt, bekannt für seine lange Halbwertszeit.

Nifedipin: Wird für vasospastische Angina und Bluthochdruck eingesetzt, bekannt für seinen schnellen Wirkungseintritt

Eigenschaften

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023371 | |

| Record name | Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.77e-03 g/L | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Nisoldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

63675-72-9 | |

| Record name | Nisoldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisoldipine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisoldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nisoldipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nisoldipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)

![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)